N'-[(3,4-dimethoxyphenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
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Overview
Description
N’-[(3,4-dimethoxyphenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is a chemical compound that belongs to the class of phenethylamines. It is structurally related to other phenethylamines, such as 3,4-dimethoxyphenethylamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups
Preparation Methods
The synthesis of N’-[(3,4-dimethoxyphenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine and dimethylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N’-[(3,4-dimethoxyphenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding quinones, while reduction may produce amines.
Scientific Research Applications
N’-[(3,4-dimethoxyphenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules . In biology, it has been studied for its potential as a monoamine oxidase inhibitor, which could have implications for the treatment of neurological disorders . In medicine, it is being investigated for its anticancer properties, as it has shown the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has applications in the industry as a corrosion inhibitor for mild steel in acidic environments .
Mechanism of Action
The mechanism of action of N’-[(3,4-dimethoxyphenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. As a monoamine oxidase inhibitor, it inhibits the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects for certain neurological conditions. Additionally, its anticancer properties are attributed to its ability to inhibit the activity of enzymes and proteins involved in cancer cell growth and proliferation.
Comparison with Similar Compounds
N’-[(3,4-dimethoxyphenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is similar to other phenethylamine derivatives, such as 3,4-dimethoxyphenethylamine and mescaline . it is unique in its specific substitution pattern and the presence of both ethyl and dimethylamine groups. This unique structure contributes to its distinct chemical and biological properties. Similar compounds include 3,4-dimethoxyphenethylamine, mescaline, and other substituted phenethylamines .
Properties
IUPAC Name |
N'-[(3,4-dimethoxyphenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-6-17(10-9-16(2)3)12-13-7-8-14(18-4)15(11-13)19-5/h7-8,11H,6,9-10,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJSTUTUNMEJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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